Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The compound has a molecular formula of C6H5ClN2O3 and a molecular weight of 188.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable dicarbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyridazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding dihydropyridazine derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridazine N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Oxidation: Formation of pyridazine N-oxides.
Scientific Research Applications
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 129109-18-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Formula: C13H8ClF3N2O3
Molecular Weight: 332.66 g/mol
Structural Features: The compound features a pyridazine core with a carboxylate group and a chloro substituent, which are critical for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antitumor Activity: Studies have indicated that derivatives of pyridazine compounds can induce apoptosis in cancer cell lines. In particular, this compound has shown promising results in inhibiting the proliferation of gastric adenocarcinoma cells (MKN-45) more effectively than standard chemotherapeutic agents like Paclitaxel .
- Antibacterial Properties: Research highlights the potential of this compound against various bacterial strains, suggesting it may serve as a lead structure for developing new antibiotics .
- Calcium Channel Blocking Activity: Similar to other dihydropyridine derivatives, this compound may act as an L-type calcium channel blocker, which is significant for cardiovascular therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. The synthetic routes often include:
- Formation of the Pyridazine Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Chlorination: Introducing the chloro group through electrophilic substitution reactions.
- Carboxylation: Adding a carboxylate moiety to enhance solubility and biological activity.
Antitumor Efficacy
A notable study demonstrated that this compound exhibited significant cytotoxic effects against MKN-45 cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Antibacterial Testing
In another investigation, this compound was tested against several Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations, indicating its potential as a new antibacterial agent .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
methyl 4-chloro-6-oxo-1H-pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6(11)5-3(7)2-4(10)8-9-5/h2H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCXLAFKXEWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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